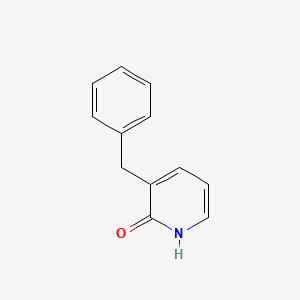

3-benzyl-1H-pyridin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C12H11NO |

|---|---|

Molekulargewicht |

185.22 g/mol |

IUPAC-Name |

3-benzyl-1H-pyridin-2-one |

InChI |

InChI=1S/C12H11NO/c14-12-11(7-4-8-13-12)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,13,14) |

InChI-Schlüssel |

RKIOBDYNFLHVQZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=CC=CNC2=O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 3 Benzyl 1h Pyridin 2 One

Established Synthetic Pathways

The construction of 3-benzyl-1H-pyridin-2-one can be approached through several established synthetic routes, primarily involving the modification of a pre-existing 2-pyridone ring. Alkylation reactions represent a direct and common strategy, while multicomponent reactions offer a convergent approach to building the substituted pyridinone core.

Alkylation Reactions of 2-Pyridones

The direct benzylation of 2-pyridone is a primary method for the synthesis of benzyl-substituted pyridinones. However, the ambident nucleophilic nature of the 2-pyridone ring system, which exists in tautomeric equilibrium with 2-hydroxypyridine, often leads to a mixture of N- and C-alkylation products. Achieving regioselectivity for C3-benzylation is a key challenge.

The direct alkylation of 2-pyridone with benzyl (B1604629) halides is a common approach. The choice of base, solvent, and reaction conditions plays a critical role in determining the regiochemical outcome. Typically, a base is employed to deprotonate the 2-pyridone, generating the pyridonate anion, which then acts as the nucleophile.

Commonly used reagents include:

2-Pyridone: The starting heterocyclic scaffold.

Benzyl Halides: Benzyl bromide or benzyl chloride are frequently used as the benzyl source.

Bases: A variety of bases can be used, including alkali metal carbonates (e.g., K₂CO₃), hydrides (e.g., NaH), and organic bases. The nature of the counterion of the resulting pyridonate salt can influence the N- versus C-alkylation ratio.

Research by Almena and colleagues has shown that the benzylation of 2-pyridone can be achieved under solvent-free conditions in the absence of a base, with the regioselectivity being controlled by the heating method. oup.comoup.com

The solvent system is a crucial parameter in controlling the regioselectivity of 2-pyridone alkylation. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used. Temperature also plays a significant role, with higher temperatures sometimes favoring C-alkylation, although this is not a universally applicable rule and is highly dependent on the specific reaction conditions.

A significant finding in the regioselective synthesis of C-benzylated pyridones is the use of microwave irradiation under solvent-free conditions. This method has been shown to favor C-alkylation over the thermodynamically more stable N-alkylation product. oup.com Under conventional heating, N-alkylation is the predominant outcome. oup.com

Table 1: Benzylation of 2-Pyridone under Various Conditions

| Benzyl Halide | Conditions | N-Alkylation (%) | C3-Alkylation (%) | C5-Alkylation (%) | Di-C-Alkylation (%) |

| Benzyl Bromide | Microwave (150W, 2.5 min) | 10 | 45 | 15 | 30 |

| Benzyl Bromide | Conventional Heating (180°C, 1h) | 100 | 0 | 0 | 0 |

| Benzyl Chloride | Microwave (600W, 10 min) | 10 | 50 | 20 | 20 |

Data sourced from Almena et al. oup.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted pyridones. rsc.orgnih.gov In principle, a this compound could be assembled in a one-pot procedure from simple starting materials. A hypothetical MCR approach could involve the condensation of a benzyl-containing building block with other components that form the pyridinone ring.

While a specific MCR for the direct synthesis of solely this compound is not extensively documented, the literature on MCRs for 2-pyridone synthesis is vast and provides a foundation for designing such a reaction. rsc.orgnih.gov For instance, a reaction involving a β-ketoester, an activated methylene (B1212753) compound bearing a benzyl group, and an ammonia (B1221849) source could potentially lead to the desired product.

Advanced Synthetic Strategies and Mechanistic Insights

Overcoming the challenge of regioselectivity in the synthesis of this compound has led to the development of more advanced synthetic strategies. These methods often employ specific catalysts or directing groups to favor C-alkylation at the desired position.

Regioselective Synthesis and Control

Achieving regioselective C3-benzylation requires conditions that favor kinetic control over thermodynamic control, as N-alkylation is often the more stable outcome. Advanced strategies focus on modulating the electronic and steric environment of the 2-pyridone nucleus.

One of the key factors influencing regioselectivity is the nature of the electrophile and the reaction mechanism. Radical-mediated C-H functionalization has emerged as a powerful tool for the C3-selective alkylation of 2-pyridones. nih.gov Hirano and Miura have reported that nickel- and manganese-based catalytic systems can promote the C3-selective alkylation of 2-pyridones with various alkylating agents. nih.gov This approach avoids the pre-functionalization of the pyridone ring and proceeds via a proposed radical mechanism where the C3 position is preferentially attacked.

The mechanism of C-alkylation under solvent-free microwave conditions is thought to involve the activation of the benzyl halide rather than the 2-pyridone. oup.com This leads to a different reaction pathway compared to solution-phase reactions where the pyridonate anion is the primary nucleophile. The specific absorption of microwave energy by the polar benzyl halide could lead to a localized increase in temperature or a non-thermal microwave effect that favors the C-alkylation pathway.

Functionalization During Synthesis

The strategic introduction of functional groups and the use of specific intermediates are pivotal in the synthesis of this compound. These approaches allow for structural modifications that can be crucial for the compound's intended applications.

Introduction of Functional Linkers

While direct methods for attaching functional linkers to this compound are continually developing, related studies on similar scaffolds provide insight into potential strategies. For instance, in the synthesis of related pyridinone derivatives, functionalization is often achieved through multi-step processes that build the molecule with the desired linker in place. This can involve the use of starting materials already bearing the functional group, which is then carried through the synthetic sequence.

Synthesis of Dihydropyridinone Intermediates

A common and effective strategy for synthesizing pyridin-2-ones involves the use of dihydropyridinone intermediates. These partially saturated precursors offer a versatile platform for introducing substituents and for subsequent oxidation to the aromatic pyridinone ring.

One notable approach begins with the readily available 6-benzyl-3,6-dihydropyridin-2(1H)-ones. nih.govacs.org These intermediates can be synthesized through various established methods. The subsequent transformation of these dihydropyridinones is a key step in forming the final pyridinone structure. For example, treatment of these intermediates with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can trigger complex rearrangements and functionalizations. nih.govacs.org

The general synthetic pathway involving these intermediates can be outlined as follows:

| Step | Reactants | Reagents | Product |

| 1 | Appropriate starting materials | Varies | 6-benzyl-3,6-dihydropyridin-2(1H)-one |

| 2 | 6-benzyl-3,6-dihydropyridin-2(1H)-one | NBS or NIS | Functionalized pyridin-2-one |

Novel Rearrangement Processes (e.g., Benzyl Group Transfer)

A significant innovation in the synthesis of benzyl-substituted pyridinones is the discovery of a novel aza-semipinacol-type rearrangement. nih.govacs.org This process involves the transfer of a benzyl group from one position to another within the lactam structure. Specifically, a benzyl group has been observed to migrate from the C6 to the C5 position during the reaction of 6-benzyl-3,6-dihydropyridin-2(1H)-ones with N-iodosuccinimide (NIS). nih.govacs.org This rearrangement leads to the formation of 5-benzyl-3-iodo-substituted 2-pyridones. nih.govacs.org

This benzyl group transfer is a crucial finding, as it opens up new synthetic routes to benzyl-substituted pyridinones that would be difficult to access through other methods. acs.org The mechanism is believed to proceed through a carbocation intermediate, where the 1,2-shift of the benzyl group occurs. nih.gov While this specific rearrangement leads to a 5-benzyl product, the principle of benzyl group migration is a powerful tool that could potentially be adapted to synthesize the 3-benzyl isomer under different conditions or with modified substrates.

The following table summarizes the key aspects of this rearrangement:

| Starting Material | Reagent | Key Transformation | Product Type |

| 6-benzyl-3,6-dihydropyridin-2(1H)-one | NIS | Benzyl group transfer from C6 to C5 | 5-benzyl-3-iodo-2-pyridone |

Catalytic Methodologies

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. In the context of pyridinone synthesis, various catalytic systems have been explored. For the synthesis of ester-functionalized 2-pyridone derivatives, a three-component reaction catalyzed by KF/alumina has been reported. acgpubs.org This method involves the reaction of a primary amine, a monoester acetylene, and a diester acetylene. acgpubs.org

Another approach utilizes Lewis acids such as ZnBr₂, FeCl₃, AlCl₃, and BF₃·OEt₂ to catalyze the synthesis of 3,4-dihydropyridin-2-ones, which are valuable precursors to pyridinones. nih.govsemanticscholar.org These catalysts facilitate the formation of the heterocyclic ring system. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.

The development of novel catalysts continues to be an active area of research. For instance, a Cu-Mn spinel oxide catalyst has been used for the synthesis of imidazo[1,2-a]pyridines, a related heterocyclic system. researchgate.net Such advancements in catalysis could potentially be applied to develop more efficient syntheses of this compound.

Yield Optimization and Purity Considerations

Optimizing the reaction yield and ensuring the purity of the final product are critical aspects of any synthetic process. For the synthesis of pyridinone derivatives, several factors can influence the outcome.

In the case of the benzyl group transfer rearrangement, the choice of substituent on the dihydropyridinone ring was found to affect the product distribution and yield. nih.gov For example, substrates with a phenyl group at the C4 position led exclusively to the rearranged 2-pyridone product, while those with a methyl group at C4 gave a mixture of products. acs.org The reaction conditions, including the solvent and the presence of additives, are also crucial. For instance, the synthesis of bromo-substituted indeno[1,2-b]pyridin-2-ones, a related transformation, was carried out in wet nitromethane (B149229) with triphenylphosphine (B44618) as a catalyst. nih.gov

Purification of the final compound typically involves standard chromatographic techniques. The purity and structure of the synthesized compounds are confirmed through analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov

The following table provides a general overview of factors influencing yield and purity:

| Factor | Influence | Example |

| Substituents on starting material | Product distribution and yield | C4-substituent in dihydropyridinone affects rearrangement outcome. acs.org |

| Reaction conditions (solvent, catalyst) | Reaction efficiency and selectivity | Use of wet nitromethane and a catalyst in a related synthesis. nih.gov |

| Purification method | Final product purity | Chromatographic techniques are commonly employed. |

Derivatization Strategies for 3 Benzyl 1h Pyridin 2 One

Chemical Modification Approaches for Enhanced Functionality

The structure of 3-benzyl-1H-pyridin-2-one offers several sites for chemical modification, including the nitrogen and oxygen atoms of the pyridinone ring, the benzylic methylene (B1212753) group, and the aromatic rings. These sites can be targeted to introduce a variety of functional groups, thereby modulating the compound's physicochemical properties and potential applications.

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental derivatization techniques that can be applied to this compound to introduce a wide range of substituents. These reactions primarily target the nitrogen and oxygen atoms of the pyridin-2-one ring.

Alkylation: The pyridin-2-one ring exists in tautomeric equilibrium with its 2-hydroxypyridine form, leading to the possibility of both N-alkylation and O-alkylation. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent. For instance, the use of soft electrophiles like alkyl halides in the presence of a strong base such as sodium hydride often favors N-alkylation, leading to the formation of 1-alkyl-3-benzyl-1H-pyridin-2-ones. Conversely, harder electrophiles might favor O-alkylation, yielding 2-alkoxy-3-benzylpyridines.

Acylation: Acylation reactions, typically employing acyl chlorides or anhydrides, can also occur at either the nitrogen or oxygen atom. O-acylation is often favored under acidic conditions where the nitrogen is protonated, leading to the formation of 2-acyloxy-3-benzylpyridine derivatives. These acyl groups can serve as protecting groups or introduce new functionalities.

Detailed research findings on specific alkylation and acylation reactions of this compound are not extensively documented in publicly available literature. The principles described are based on the known reactivity of the pyridin-2-one scaffold.

Introduction of Chromophores or Fluorophores

To impart or enhance photophysical properties, chromophoric or fluorophoric moieties can be introduced into the this compound structure. This is a key strategy for developing fluorescent probes and materials.

One approach involves the direct attachment of a fluorescent group to the pyridinone core or the benzyl (B1604629) substituent. For example, a fluorescent dye containing a reactive group (e.g., an alkyl halide or an acyl chloride) could be used to alkylate or acylate the pyridinone nitrogen or oxygen. Another strategy involves the synthesis of pyridin-2-one derivatives where the benzyl group is replaced by or further substituted with a known fluorophore.

Specific examples of the synthesis of chromophore or fluorophore derivatives directly from this compound are limited in the literature. However, the general principles of attaching fluorescent tags to heterocyclic systems are well-established and could be applied to this molecule.

Integration of Ammonia (B1221849) Nitrogen Fragments

The introduction of nitrogen-containing fragments, such as amino, hydrazino, or hydrazono groups, can significantly alter the biological activity and coordination properties of this compound.

One potential route for introducing an amino group is through electrophilic amination of the pyridinone ring, although this can be challenging. A more common approach for related structures involves the reaction with hydrazine or its derivatives. For instance, if the pyridin-2-one were to have a suitable leaving group, nucleophilic substitution with hydrazine could be possible.

Direct reactions of this compound to integrate ammonia nitrogen fragments are not well-documented. Methodologies developed for other pyridinone systems would need to be adapted and tested for this specific compound.

Condensation Reactions with Carbonyl Compounds

The active methylene group of the benzyl substituent in this compound provides a handle for condensation reactions with aldehydes and ketones. Under basic conditions, this methylene group can be deprotonated to form a carbanion, which can then act as a nucleophile.

A classic example is the Knoevenagel condensation, where the active methylene compound reacts with an aldehyde or ketone to form a new carbon-carbon double bond. This would lead to the formation of 3-(1-benzylidenealkyl)-1H-pyridin-2-one derivatives, extending the conjugation of the system and potentially leading to new photophysical or biological properties.

Positional and Substituent Effects on Derivatization Efficiency

The efficiency and regioselectivity of derivatization reactions on this compound are significantly influenced by the electronic and steric properties of the existing substituents and the reaction conditions.

The benzyl group at the 3-position is an electron-donating group, which can influence the nucleophilicity of the pyridinone ring. Sterically, the benzyl group can hinder reactions at the adjacent C4 position. The regioselectivity of N- versus O-alkylation is a classic example of how reaction conditions can overcome inherent substituent effects. The choice of a polar aprotic solvent can favor N-alkylation, while a polar protic solvent may favor O-alkylation.

Methodologies for Analytical Performance Enhancement via Derivatization

Derivatization is a powerful tool to enhance the analytical performance of methods for the detection and quantification of this compound. By introducing specific functional groups, properties such as volatility, thermal stability, chromatographic retention, and detector response can be improved.

For techniques like High-Performance Liquid Chromatography (HPLC), derivatization can be employed to introduce a chromophore or fluorophore, enabling sensitive UV-Vis or fluorescence detection. For instance, reacting this compound with a fluorescent tagging agent would allow for its detection at very low concentrations.

While general principles of analytical derivatization are widely applicable, specific, optimized protocols for this compound are not readily found in the scientific literature. The development of such methods would require experimental optimization of reaction conditions and derivatizing agents.

Pre-column Derivatization Techniques

Pre-column derivatization involves the chemical modification of the analyte before its introduction into the HPLC system. This approach is advantageous as it allows for the removal of excess derivatizing reagent and by-products prior to analysis, preventing potential interference with the chromatographic separation. The primary target for derivatization in this compound is the secondary amine of the lactam ring, which can be readily targeted by various reagents to introduce a UV-absorbing or fluorescent tag.

A variety of reagents are available for the derivatization of secondary amines. helixchrom.comsielc.com The choice of reagent depends on the desired detection method (UV-Visible or fluorescence) and the specific analytical requirements.

Common Pre-column Derivatizing Reagents for Secondary Amines:

9-Fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form highly fluorescent derivatives. sielc.comhta-it.com The reaction is typically carried out in a buffered aqueous solution at room temperature. The resulting FMOC-adduct of this compound would exhibit strong fluorescence, allowing for highly sensitive detection.

Dansyl chloride (DNS-Cl): Dansyl chloride is a classic derivatizing agent that reacts with primary and secondary amines to yield stable, fluorescent sulfonamide derivatives. The derivatization is usually performed in an alkaline medium. The dansylated this compound would be readily detectable by fluorescence detectors.

4-chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl is a fluorogenic reagent that reacts with secondary amines to produce intensely fluorescent derivatives. helixchrom.com The reaction is typically conducted under mild heating in a buffered solution. helixchrom.com This reagent would provide a sensitive method for the quantification of this compound.

Phenyl isothiocyanate (PITC): PITC reacts with primary and secondary amines to form phenylthiourea derivatives that are UV-active. nih.gov This method is well-established for amino acid analysis and can be adapted for other secondary amines.

The derivatization process typically involves mixing the sample containing this compound with the derivatizing reagent in a suitable solvent and buffer system. After the reaction is complete, a quenching step may be necessary, followed by injection into the HPLC system.

| Derivatizing Reagent | Target Functional Group | Typical Reaction Conditions | Detection Method |

|---|---|---|---|

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Secondary Amine | Borate buffer (pH 8-9), Room temperature | Fluorescence (Ex: ~260 nm, Em: ~310 nm) |

| Dansyl chloride (DNS-Cl) | Secondary Amine | Bicarbonate buffer (pH 9-10), 30-60°C | Fluorescence (Ex: ~340 nm, Em: ~525 nm) |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Secondary Amine | Borate buffer (pH 9-10), 60-70°C for 30 min helixchrom.com | Fluorescence (Ex: ~470 nm, Em: ~530 nm) |

| Phenyl isothiocyanate (PITC) | Secondary Amine | Acetonitrile/Pyridine (B92270)/Triethylamine mixture, Room temperature | UV-Vis (~254 nm) |

Post-column Derivatization Techniques

Post-column derivatization occurs after the analyte has been separated on the HPLC column and before it reaches the detector. nih.gov This technique is particularly useful when the derivatization reaction is rapid and produces a single, stable product. nih.gov An advantage of post-column derivatization is that it avoids the potential for multiple derivative formation and interference from the derivatizing reagent during chromatography. acs.org

For this compound, a post-column derivatization strategy would also target the secondary amine functionality. The eluent from the HPLC column is mixed with the derivatizing reagent in a reaction coil, and the resulting derivatized product is then detected.

Potential Post-column Derivatization Approaches:

The reagents used for pre-column derivatization can often be adapted for post-column applications, provided the reaction kinetics are sufficiently fast.

o-Phthalaldehyde (OPA) with a thiol: While OPA is primarily used for primary amines, its application can be extended to secondary amines after oxidation. In a post-column setup, the secondary amine could first be oxidized, followed by reaction with OPA and a thiol (e.g., N-acetyl-L-cysteine) to produce a fluorescent isoindole derivative.

Ninhydrin: Ninhydrin is a well-known reagent for the post-column derivatization of amino acids. It also reacts with secondary amines, although the reaction conditions (e.g., high temperature) and the color of the resulting product may differ from those for primary amines. This could provide a colorimetric method for detection.

The implementation of a post-column derivatization system requires an additional pump for the reagent, a mixing tee, a reaction coil (which may be heated), and a detector. nih.gov The volume of the reaction coil is a critical parameter that must be optimized to ensure complete reaction without excessive band broadening. scribd.com

| Derivatizing Reagent | Target Functional Group | Principle | Detection Method |

|---|---|---|---|

| o-Phthalaldehyde (OPA)/Thiol | Secondary Amine (after oxidation) | Oxidation of the secondary amine to a primary amine, followed by reaction with OPA/thiol to form a fluorescent isoindole. | Fluorescence |

| Ninhydrin | Secondary Amine | Reaction with the secondary amine to form a colored product. | UV-Vis (~570 nm) |

Spectroscopic and Structural Characterization of 3 Benzyl 1h Pyridin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The analysis of ¹H NMR, ¹³C NMR, and various 2D-NMR spectra allows for the unambiguous assignment of all protons and carbons in 3-benzyl-1H-pyridin-2-one.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzyl (B1604629) group and the pyridin-2-one ring. The pyridin-2-one ring exists in tautomeric equilibrium with its pyridin-2-ol form, but the keto form (pyridin-2-one) is predominant in most solvents. A broad singlet corresponding to the N-H proton is anticipated in the downfield region, typically around 11-13 ppm, due to its acidic nature and potential for hydrogen bonding.

The protons on the pyridin-2-one ring are expected to appear as a set of coupled multiplets. H6, being adjacent to the nitrogen and the carbonyl group, would likely resonate furthest downfield of the ring protons. The protons of the benzyl group would show a characteristic pattern: a singlet for the two methylene (B1212753) (CH₂) protons and a series of multiplets for the five aromatic protons of the phenyl ring.

Based on data from analogous structures, the predicted chemical shifts (δ) and coupling constants (J) are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH | 11.0 - 13.0 | br s | - |

| H-4 | 7.2 - 7.4 | t | J = 6.5 - 7.5 |

| H-5 | 6.1 - 6.3 | d | J = 6.5 - 7.5 |

| H-6 | 7.4 - 7.6 | d | J = 6.5 - 7.5 |

| CH₂ | 3.8 - 4.0 | s | - |

| Phenyl H (ortho) | 7.1 - 7.3 | m | - |

| Phenyl H (meta) | 7.2 - 7.4 | m | - |

| Phenyl H (para) | 7.1 - 7.3 | m | - |

Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The most downfield signal is expected to be that of the carbonyl carbon (C-2) of the pyridinone ring, typically appearing in the range of 160-165 ppm. The carbons of the phenyl ring will resonate in the aromatic region (125-140 ppm), along with the sp²-hybridized carbons of the pyridinone ring. The methylene carbon (CH₂) will appear as a single peak in the aliphatic region, generally between 30-40 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-5 | 105 - 110 |

| C-6 | 140 - 145 |

| C H₂ | 30 - 40 |

| Phenyl C (ipso) | 138 - 142 |

| Phenyl C (ortho) | 128 - 130 |

| Phenyl C (meta) | 128 - 130 |

| Phenyl C (para) | 126 - 128 |

Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.

Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridinone ring (H-4 with H-5, and H-5 with H-6). It would also show correlations among the protons of the phenyl ring. The methylene protons, being a singlet, would not show any COSY correlations. sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu For instance, the signal for the methylene protons would correlate with the signal for the methylene carbon. Similarly, each proton on the pyridinone and phenyl rings would show a cross-peak with its directly bonded carbon atom, confirming their assignments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing the connectivity across multiple bonds (typically 2-3 bonds), including through quaternary carbons. libretexts.org Key HMBC correlations for this compound would include:

Correlations from the methylene protons (CH₂) to C-3 and C-4 of the pyridinone ring, and to the ipso-carbon of the phenyl ring. This would definitively establish the connection between the benzyl group and the pyridinone ring at the C-3 position.

Correlations from the N-H proton to C-2 and C-6, confirming the structure of the pyridinone ring.

Correlations from H-4 to C-2, C-3, and C-5, further confirming the ring structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about the functional groups present. The most prominent absorption bands are expected to be:

N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond of the amide group. The broadening is a result of intermolecular hydrogen bonding. udel.edu

C-H Stretch (Aromatic and Alkene): Absorption bands in the region of 3000-3100 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the phenyl and pyridinone rings. vscht.cz

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹, are due to the symmetric and asymmetric stretching of the methylene (CH₂) group. pressbooks.pub

C=O Stretch (Amide): A very strong and sharp absorption band is expected in the region of 1650-1680 cm⁻¹. This band is characteristic of the carbonyl group in a cyclic amide (lactam) and is a key diagnostic peak. sciforum.net

C=C and C-N Stretches: The "fingerprint region" below 1600 cm⁻¹ will contain a series of complex bands corresponding to the C=C stretching vibrations of the aromatic and pyridinone rings, as well as C-N stretching vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Amide) | 1650 - 1680 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

Note: This is a predictive table based on general IR correlation data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₁NO), the molecular weight is 185.22 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 185.

The fragmentation pattern would likely be dominated by the cleavage of the bond between the benzyl group and the pyridinone ring. Key expected fragments include:

m/z = 91: This would be a very prominent peak, often the base peak, corresponding to the benzyl cation, which rearranges to the highly stable tropylium (B1234903) ion ([C₇H₇]⁺). whitman.edu

m/z = 184: A peak corresponding to the loss of a single hydrogen atom ([M-H]⁺).

m/z = 94: A peak corresponding to the pyridin-2-one radical cation, formed after the loss of the benzyl radical.

Further fragmentation of the pyridinone ring could lead to the loss of carbon monoxide (CO, 28 Da), a characteristic fragmentation for pyridones and similar cyclic carbonyl compounds. cdnsciencepub.com

| m/z Value | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 184 | [M-H]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 94 | [C₅H₄NO]⁺ (Pyridinone fragment) |

Note: This is a predictive table based on fragmentation patterns of analogous compounds.

X-ray Crystallography for Solid-State Structure Elucidation

As of the latest literature search, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound were to be analyzed, this technique would provide detailed information on:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=O, C-N, C-C) and angles within the molecule, confirming the geometry of the pyridinone and phenyl rings.

Conformation: The dihedral angle between the plane of the pyridinone ring and the phenyl ring of the benzyl substituent would be determined.

Intermolecular Interactions: The crystal packing would reveal how individual molecules interact in the solid state, such as through hydrogen bonding involving the N-H and C=O groups, and potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding the physical properties of the compound, such as melting point and solubility.

Without experimental data, it is hypothesized that the crystal structure would feature hydrogen-bonded dimers or chains, a common motif for 2-pyridone structures.

Computational and Theoretical Studies of 3 Benzyl 1h Pyridin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular structure, reactivity, and properties of chemical compounds from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. nih.govmdpi.com This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov Had a DFT study been performed on 3-benzyl-1H-pyridin-2-one, it would typically involve the following analyses:

A primary step in computational analysis is geometry optimization. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), researchers can calculate the lowest energy arrangement of the atoms in this compound. nih.govresearchgate.net This process yields crucial structural parameters.

Hypothetical Data Table for Optimized Geometry:

| Parameter | Hypothetical Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.38 |

| C2=O8 | 1.25 |

| C2-C3 | 1.45 |

| C3-C9 | 1.51 |

| **Bond Angles (°) ** | |

| C6-N1-C2 | 123.0 |

| N1-C2-C3 | 118.0 |

| O8=C2-C3 | 121.0 |

| C4-C3-C9 | 120.5 |

| Dihedral Angles (°) | |

| C5-C4-C3-C9 | 179.5 |

| C3-C9-C10-C11 | 65.0 |

Note: The data in this table is hypothetical and serves for illustrative purposes only, as no specific published research for this compound is available.

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interaction.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govresearchgate.net A small energy gap suggests high chemical reactivity and low kinetic stability. nih.gov Analysis of the spatial distribution of these orbitals would indicate the regions of the molecule involved in electron donation and acceptance.

Hypothetical FMO Data Table:

| Parameter | Hypothetical Value (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.75 |

Note: The data in this table is hypothetical and serves for illustrative purposes only.

Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.org This analysis quantifies the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. By calculating condensed Fukui functions, one could rank the atoms in this compound from most to least reactive for different types of chemical reactions.

Non-covalent interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules, such as hydrogen bonds and van der Waals forces. researchgate.net This method is based on the electron density and its derivatives. An NCI analysis of this compound could reveal intramolecular hydrogen bonds or steric repulsions that influence its conformational stability. In a crystal structure, it would highlight the intermolecular forces, like π-π stacking between phenyl and pyridinone rings, that govern the crystal packing. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This helps in understanding the binding mechanism and predicting the strength of the interaction.

Ligand-Protein Binding Affinity Prediction

There is no specific published data detailing the ligand-protein binding affinity predictions for this compound against any particular protein target. To generate such data, researchers would typically perform docking calculations using software like AutoDock or Glide, which would result in a binding energy score (e.g., in kcal/mol). This score provides an estimate of how strongly the compound binds to the protein's active site.

Interaction Modes and Residue Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Specific interaction modes and residue analyses for this compound are not available in the current literature. A typical analysis would involve identifying key amino acid residues in the protein's binding pocket that interact with the ligand. These interactions often include:

Hydrogen Bonding: The pyridinone ring's carbonyl group (C=O) and the N-H group could act as hydrogen bond acceptors and donors, respectively.

Hydrophobic Interactions: The benzyl (B1604629) group and the phenyl ring of the pyridinone core would likely engage in hydrophobic interactions with nonpolar residues of a target protein.

π-π Stacking: The aromatic rings could participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Without a specific protein target and docking study, a detailed residue analysis cannot be provided.

Target-Specific Docking Studies (e.g., Kinases, Enzymes, Receptors)

There are no published target-specific docking studies for this compound. While studies exist for other pyridin-2-one derivatives against targets like kinases, enzymes (such as phosphodiesterases), and various receptors, these findings cannot be directly extrapolated to this compound without violating the principle of scientific specificity. semanticscholar.orgmdpi.com

In Silico Mechanistic Predictions

No in silico studies predicting the specific biological or chemical mechanisms of action for this compound have been found in the reviewed literature. Such studies would typically use quantum mechanics (QM) or combined QM/MM (Molecular Mechanics) methods to model reaction pathways, transition states, or the electronic changes that occur during the compound's interaction with a biological target.

Conformational Analysis and Molecular Dynamics Simulations

There is a lack of specific conformational analysis or molecular dynamics (MD) simulation data for this compound.

Molecular Dynamics (MD) Simulations: MD simulations would model the movement of atoms in the molecule over time, providing insights into its dynamic behavior, stability, and interactions with its environment (e.g., a solvent or a protein binding site). nih.govrsc.org Such simulations could confirm the stability of predicted binding poses from docking studies and provide a more detailed energetic profile of the ligand-protein complex. nih.govijsrset.com

Structure Activity Relationship Sar Studies of 3 Benzyl 1h Pyridin 2 One Derivatives

Correlating Structural Modifications with Biological Potency

The biological activity of 3-benzyl-1H-pyridin-2-one derivatives is highly sensitive to structural alterations on both the pyridinone core and the peripheral benzyl (B1604629) substituent. The pyridinone moiety itself is a significant pharmacophore, offering multiple points for hydrogen bonding that can anchor the molecule to its biological target. nih.gov SAR studies across various targets have demonstrated that the nature and position of substituents can dramatically enhance or diminish the compound's potency.

For instance, in a series of N-benzyl pyridinone derivatives designed as p38α MAP kinase inhibitors, modifications to the benzyl ring were critical for activity. The introduction of specific substituents led to a range of inhibitory concentrations, highlighting the importance of this group in interacting with the target enzyme. nih.gov Similarly, studies on related heterocyclic structures reinforce the significance of the benzyl group. In derivatives of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, a compound with a similar 1-benzyl substituent, inhibitory activity was found to be closely tied to the substitution pattern on the benzyl ring. nih.govrsc.org

The core pyridinone ring also presents opportunities for modification. Altering substitution patterns at positions 4, 5, and 6 can influence the molecule's electronic properties and steric profile, thereby affecting its binding affinity. For example, the development of 1,3,5-triaryl-1H-pyridin-2-one derivatives as AMPA receptor antagonists showed that manipulation of aryl groups at the 1, 3, and 5-positions of the pyridinone ring was a key strategy in optimizing potency. nih.gov

The following table summarizes representative SAR findings for pyridinone and related benzyl-substituted heterocyclic derivatives, illustrating the impact of structural changes on biological potency.

Interactive Data Table: SAR of Benzyl-Pyridinone and Related Derivatives

| Parent Scaffold | Target | Modification | Resulting Potency (IC₅₀) | Key Finding |

|---|---|---|---|---|

| 1-Benzyl Indazole | sGC | Benzyl -> o-Fluoro-benzyl | 4.9 µM | Ortho-position substitution is favorable. nih.govrsc.org |

| 1-Benzyl Indazole | sGC | Benzyl -> m-Fluoro-benzyl | 10 µM | Meta-position substitution reduces activity. nih.govrsc.org |

| 1-Benzyl Indazole | sGC | Benzyl -> p-Fluoro-benzyl | 19 µM | Para-position substitution is least favorable. nih.govrsc.org |

| 1-Benzyl Indazole | sGC | Benzyl -> 5-Pyrimidinyl | 3.2 µM | Heterocyclic replacements can enhance potency. nih.govrsc.org |

| Pyridin-2-one | HIV-1 RT | 4-Benzyl substitution | Potent Inhibition | The 4-benzyl group is a key feature for activity. evitachem.com |

| Pyridin-2-one | AMPA Receptor | Phenyl groups at C3/C5 | 60 nM (Perampanel) | Multi-aryl substitution significantly enhances potency. nih.gov |

Identification of Pharmacophore Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. researchgate.net For the this compound class, a general pharmacophore model can be deduced from the accumulated SAR data.

The key features typically include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the pyridin-2-one ring is a primary hydrogen bond acceptor, crucial for anchoring the molecule in the active site of a target protein.

A Hydrogen Bond Donor: The N-H group of the pyridin-2-one ring can act as a hydrogen bond donor, providing another critical interaction point.

An Aromatic/Hydrophobic Region: The benzyl group provides a large, hydrophobic surface that often engages in π-π stacking or hydrophobic interactions within the target's binding pocket. The specific electronic nature of this ring, modulated by substituents, fine-tunes these interactions.

Additional Acceptor/Donor Sites: Substituents on the benzyl ring or the pyridinone core can introduce new hydrogen bond acceptors (e.g., nitro, cyano groups) or donors (e.g., hydroxyl, amino groups), further refining the interaction profile.

A representative three-point pharmacophore model for a related class of kinase inhibitors highlights a common pattern: two hydrogen-bond acceptor sites and one aromatic ring feature. researchgate.net For this compound derivatives, a similar model is applicable, where the pyridinone provides the hydrogen bonding features and the benzyl group serves as the essential aromatic component.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a compound with its biological activity. nih.gov For pyridinone derivatives, three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been particularly insightful.

A study on N-benzyl pyridinone derivatives as p38α MAP kinase inhibitors generated statistically significant 3D-QSAR models. nih.govaku.edu These models are evaluated by their correlation coefficient (R²) and cross-validated correlation coefficient (Q²); a Q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

The CoMFA model for the N-benzyl pyridinones yielded a Q² of 0.765, indicating strong predictive ability. nih.gov The analysis revealed that both steric and electrostatic fields contributed significantly to the model, with steric effects being slightly more dominant (58.2% contribution) than electrostatic effects (41.8%). nih.gov

The CoMSIA model, which provides a more detailed map of molecular properties, also showed high predictive power (Q² = 0.770). nih.gov The contour maps generated from these models provide a visual guide for drug design:

Steric Contour Maps: Green contours indicate regions where bulky groups increase activity, while yellow contours show where they decrease it. For the N-benzyl pyridinones, these maps suggested that bulky substituents at the para-position of the benzyl ring were favorable.

Electrostatic Contour Maps: Blue contours highlight areas where positive charges enhance activity, and red contours show where negative charges are preferred. The models indicated that electronegative groups at the meta-position of the benzyl ring would be beneficial for potency. nih.gov

Interactive Data Table: Statistical Validation of 3D-QSAR Models for Pyridinone Derivatives

| Model | Q² (Predictive Ability) | R² (Goodness of Fit) | SEE (Standard Error of Estimate) | F-value (Statistical Significance) | Steric Contribution | Electrostatic Contribution |

|---|---|---|---|---|---|---|

| CoMFA | 0.765 | 0.980 | 0.091 | 253.629 | 58.2% | 41.8% |

| CoMSIA | 0.770 | 0.997 | - | - | - | - |

Data derived from studies on mIDH1 inhibitors with a pyridin-2-one backbone. nih.gov

These computational models serve as powerful predictive tools, allowing researchers to rationalize the activity of existing compounds and guide the synthesis of new, more potent derivatives. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel chemotypes, improve drug-like properties, and circumvent existing patents. nih.govresearchgate.net Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, thereby retaining the desired biological activity. nih.gov Scaffold hopping is a more drastic form of this, where the central core of a molecule is replaced with a structurally different scaffold that maintains the 3D orientation of key functional groups. nih.gov

For the this compound framework, several examples of these strategies can be found in the literature:

Scaffold Hopping: The pyridin-2-one core can be replaced by other heterocyclic systems. For example, researchers have explored pyrazolopyridine derivatives as alternatives to indazole cores, finding that the position of nitrogen atoms significantly impacts activity. nih.gov The indolin-2-one scaffold has also been investigated, with studies on 3-benzylideneindolin-2-one (B1620751) derivatives providing insights into binding at various biological targets. nih.gov A scaffold hopping approach was explicitly used to design novel pyridin-2(1H)-one based non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov This strategy can lead to compounds with improved metabolic stability or different selectivity profiles. rsc.org

Bioisosteric Replacements: This strategy is often applied to the substituents. The benzyl group, for instance, can be replaced by other aryl or heteroaryl moieties. SAR studies have shown that replacing the benzyl group with a 5-pyrimidinyl group can lead to improved inhibitory activity. rsc.org Similarly, replacing a phenyl ring with a pyridine (B92270) ring is a common bioisosteric switch used to modulate properties like solubility and metabolism. rsc.orgacs.org

These approaches allow for the systematic exploration of chemical space around a validated pharmacophore, leading to the identification of new lead compounds with superior properties.

Impact of Substituent Position and Electronic Properties on Activity

The specific position and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the this compound scaffold are critical determinants of biological potency.

Positional Isomerism: The location of a substituent on the benzyl ring can drastically alter how the molecule fits into its binding site. As demonstrated in studies on related 1-benzyl indazole structures, the position of a fluoro substituent has a profound impact on activity. An ortho-fluoro substituent resulted in the highest potency (IC₅₀ = 4.9 µM), whereas moving the fluorine to the meta (IC₅₀ = 10 µM) or para (IC₅₀ = 19 µM) position led to a progressive loss of activity. nih.govrsc.org This suggests a specific steric and/or electronic interaction is favored when the substituent is in the ortho position, which may help to lock the molecule into an optimal binding conformation.

Electronic Properties: The electronic properties of substituents influence the charge distribution across the molecule, affecting its ability to form hydrogen bonds, electrostatic interactions, and even its metabolic stability.

Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO₂), and trifluoromethyl (-CF₃) decrease the electron density of the aromatic ring. In some series, EWGs have been shown to enhance potency. For example, an ortho-cyano substitution on the benzyl ring of a YC-1 analog resulted in strong inhibitory activity (IC₅₀ = 8.7 µM). nih.govrsc.org Studies on thieno[2,3-b]pyridine (B153569) derivatives also found that compounds bearing a -CN group were effective inhibitors of the FOXM1 protein, suggesting that the low electron density on the phenylacetamide ring favored interactions with electron-rich residues in the target's binding domain. mdpi.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density of the ring. The effect of EDGs is context-dependent. In some cases, they can improve activity, while in others, they are detrimental. Analysis of various pyridine derivatives has shown that the presence and position of methoxy groups can enhance antiproliferative activity. nih.gov

The interplay between a substituent's position and its electronic character provides a powerful tool for fine-tuning the biological activity of the this compound scaffold, allowing for the optimization of lead compounds for specific therapeutic targets.

Mechanistic and in Vitro Biological Activity Studies of 3 Benzyl 1h Pyridin 2 One Derivatives

Enzyme Inhibition Studies

The 3-benzyl-1H-pyridin-2-one scaffold and its related derivatives have been the subject of extensive research due to their diverse biological activities, particularly as inhibitors of various key enzymes involved in pathological processes. This section details the mechanistic insights and in vitro findings from studies on their inhibitory effects on several important enzyme targets.

Neomorphic mutations in isocitrate dehydrogenase 1 (IDH1), particularly at the R132 residue (e.g., R132H and R132C), are oncogenic drivers in several cancers. These mutations confer a gain-of-function activity, causing the enzyme to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG). Derivatives based on the pyridin-2-one structure have been developed as potent inhibitors of these mutant IDH1 forms.

A medicinal chemistry campaign focusing on a 2H-1λ2-pyridin-2-one core produced a series of potent mutant IDH1 (mIDH1) inhibitors. mdpi.com Systematic structure-activity relationship (SAR) studies led to the optimization of these compounds against both R132H and R132C mutant forms of the enzyme. mdpi.com Further research based on the modification of a 3-benzyl-5-(3,4-dihydroxybenzylidene)-2-thiohydantoin scaffold led to the preparation of pyridinone–thiohydantoin derivatives. Many of these compounds showed improved inhibitory activities against the IDH1-R132H mutant, with Ki values in the micromolar to sub-micromolar range. nih.gov For example, a derivative identified as (E)-5-((5-oxo-2-Thioxoimidazolidin-4-ylidene)methyl)pyridin-2(1H)-one demonstrated a Ki of 0.42 μM against IDH1-R132H. nih.gov

The mechanism of these inhibitors is to specifically target the mutated enzyme, thereby blocking the production of D-2HG. This reduction in oncometabolite levels is a key therapeutic strategy in cancers harboring IDH1 mutations.

Table 1: In Vitro Inhibitory Activity of Pyridin-2-one Derivatives against Mutant IDH1

| Compound | Target Enzyme | Inhibition Value (Ki) |

| 1-Hydroxy-6-(4-hydroxybenzyl)-4-methylpyridin-2(1H)-one | IDH1-R132H | 0.28 µM |

| 1-Hydroxy-6-(4-hydroxybenzyl)-4-methylpyridin-2(1H)-one | IDH1-R132C | 0.27 µM |

| (E)-5-((5-oxo-2-Thioxoimidazolidin-4-ylidene)methyl)pyridin-2(1H)-one | IDH1-R132H | 0.42 µM |

| (E)-5-((5-oxo-2-Thioxoimidazolidin-4-ylidene)methyl)pyridin-2(1H)-one | IDH1-R132C | 2.3 µM |

Cyclin-dependent kinase 8 (CDK8) is a transcriptional regulator associated with the Mediator complex and has been identified as an oncogene in various cancers, including colorectal cancer. creative-enzymes.com Inhibition of CDK8 is a promising therapeutic strategy. Pyridine-based derivatives have been discovered as potent CDK8 inhibitors.

One study identified a novel 1H-pyrrolo[2,3-b]pyridine derivative, (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide), as a potent type II CDK8 inhibitor with an IC₅₀ value of 48.6 nM. creative-enzymes.com Mechanistic studies revealed that this compound targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway. creative-enzymes.com CDK8 also phosphorylates other transcription factors, such as STAT1. nih.govnih.gov Inhibition of CDK8/19 has been shown to suppress the phosphorylation of STAT1 at the Ser727 residue. nih.gov This interference with key signaling pathways can induce cell cycle arrest, highlighting the therapeutic potential of CDK8 inhibition. creative-enzymes.com

Table 2: In Vitro Inhibitory Activity of Pyridine (B92270) Derivatives against CDK8

| Compound | Target Enzyme | Inhibition Value (IC₅₀) |

| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | CDK8 | 48.6 nM |

| BI-1347 | CDK8 | 1.1 nM |

| MSC2530818 | CDK8 | 2.6 nM |

| SEL120-34A | CDK8/CycC | 4.4 nM |

Xanthine (B1682287) oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. google.com Elevated levels of uric acid can lead to conditions like gout. Consequently, XO inhibitors are crucial for managing hyperuricemia.

Research into novel XO inhibitors has explored pyridine-containing scaffolds. A series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were designed and synthesized as analogues of the known XO inhibitor topiroxostat. In vitro evaluation of their XO inhibitory activity identified a promising compound, designated 1h, with an IC₅₀ value of 0.16 μM. Structure-activity relationship (SAR) analysis of this series indicated that the 3,5-diaryl-1,2,4-triazole framework is not essential for activity and that the 5-benzyl-3-pyridyl-1H-1,2,4-triazole scaffold is a viable alternative. The potency was influenced by substitutions on the benzyl (B1604629) moiety, with 3'-nitro and 4'-sec-butoxy groups being favorable.

Table 3: In Vitro Inhibitory Activity of Pyridine Derivatives against Xanthine Oxidase (XO)

| Compound | Target Enzyme | Inhibition Value (IC₅₀) |

| Compound 1h (5-benzyl-3-pyridyl-1H-1,2,4-triazole derivative) | XO | 0.16 µM |

| 3-phenyl substituted pyridine derivative 46 (3-chloro, 4-methyl) | XO | 0.043 µM |

| Allopurinol (Reference Drug) | XO | 9.80 µM |

The reverse transcriptase (RT) enzyme of the human immunodeficiency virus (HIV) is a primary target for antiretroviral therapy. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of drugs that bind to an allosteric site on the enzyme, inhibiting its function. Pyridin-2(1H)-one derivatives have emerged as a promising class of NNRTIs.

Novel 6-substituted-4-cycloalkyloxy-pyridin-2(1H)-ones have been synthesized and evaluated for their biological activity. Several of these compounds demonstrated highly potent activity against wild-type HIV-1 and, importantly, against strains resistant to other RT inhibitors. For instance, a compound identified as 26, which bears a 3-isopropyl group, was found to be one of the most potent inhibitors, with an EC₅₀ of 4 nM and a high selectivity index of 75,000. This compound was highly effective against a panel of RTI-resistant strains with single (Y181C, K103N) or double mutations in the reverse transcriptase enzyme. The stereochemistry of these molecules was found to be crucial, with the trans-isomers of compound 26 being approximately 400-fold more potent than the cis-isomers.

Table 4: In Vitro Anti-HIV-1 Activity of Pyridin-2(1H)-one Derivatives

| Compound | Target | Activity Value (EC₅₀) | Selectivity Index (SI) |

| Compound 26 (3-isopropyl derivative) | Wild-Type HIV-1 | 4 nM | 75,000 |

| Compound 22 (3-iodine derivative) | Wild-Type HIV-1 | Potent Activity | Not Specified |

| 3-amino-5-ethyl-6-methyl-4-((3',5'-dimethylphenyl)thio)pyridin-2(1H)-one | HIV-1 Replication | 6 nM | Not Specified |

| 5-ethyl-6-methyl-3-nitro-4-((3',5'-dimethylphenyl)thio)pyridin-2(1H)-one | HIV-1 Replication | 3 nM | Not Specified |

TrmD (tRNA-(N1G37) methyltransferase) is an essential enzyme in bacteria responsible for a specific tRNA modification that prevents frameshift errors during protein translation, making it a potential target for novel antibiotics. However, based on available research, there are no specific studies detailing the inhibition of TrmD by this compound derivatives. Current research on TrmD inhibitors has focused on other chemical classes discovered through methods like structure-guided fragment-based drug design.

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze the second messengers cAMP and cGMP, playing critical roles in various signaling pathways. Isoenzyme-selective PDE inhibitors are sought for treating a range of conditions. Pyridine-based scaffolds have been utilized in the development of potent PDE inhibitors.

In a study aimed at discovering potent phosphodiesterase-1 (PDE1) inhibitors, a series of furo[3,4-c]pyridine-3,4(1H,5H)-dione derivatives were designed. Starting from a hit compound with an IC₅₀ of 16.8 μM, structural optimization was guided by free energy perturbation calculations. The introduction of a 3-F-benzyl group to one of the lead compounds resulted in compound 11b, which showed a remarkable ~2400-fold improvement in inhibitory activity, with an IC₅₀ of 7.0 nM. This highlights the significant contribution of the benzyl group to the compound's potency. Other research has identified benzyl derivatives of different heterocyclic systems as the first inhibitors of the PDE7 family, suggesting the broader applicability of the benzyl moiety in designing PDE inhibitors.

Table 5: In Vitro Inhibitory Activity of Pyridine and Benzyl Derivatives against Phosphodiesterases (PDE)

| Compound | Target Enzyme | Inhibition Value (IC₅₀) |

| Compound 9 (furo[3,4-c]pyridine-3,4(1H,5H)-dione hit) | PDE1 | 16.8 µM |

| Compound 11b (3-F-benzyl derivative) | PDE1 | 7.0 nM |

| Monobenzyl derivative 15 (benzothiadiazine) | PDE7 | ~10 µM |

| Monobenzyl derivative 23 (benzothiadiazine) | PDE7 | ~10 µM |

Anti-Inflammatory Activity Mechanisms

The anti-inflammatory potential of pyridin-2-one derivatives is attributed to their ability to interfere with key pathways of the inflammatory cascade. In silico and in vitro studies on related pyridinone structures suggest multiple mechanisms of action, primarily centered on the arachidonic acid pathway.

One proposed mechanism involves the direct inhibition of cyclooxygenase (COX) enzymes. Molecular docking simulations performed on 3H-thiazolo[4,5-b]pyridin-2-one derivatives, which feature a fused pyridin-2-one ring, indicated the potential for stable complex formation within the active sites of both COX-1 and COX-2. researchgate.netdmed.org.ua This suggests that these compounds may prevent the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation. dmed.org.ua

Another potential mechanism is linked to the iron-chelating properties of the pyridinone scaffold, particularly in 3-hydroxy-pyridin-4-one derivatives. nih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent and require iron for their catalytic activity. By chelating iron, these compounds may indirectly inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. nih.gov This dual-action potential, combining direct enzyme inhibition and indirect modulation via iron chelation, makes the pyridinone scaffold a promising basis for the development of anti-inflammatory agents.

| Potential Enzyme Target | Proposed Mechanism of Action | Compound Class Studied |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Direct inhibition in the active site | 3H-thiazolo[4,5-b]pyridin-2-ones researchgate.net |

| Cyclooxygenase-2 (COX-2) | Direct inhibition in the active site | 3H-thiazolo[4,5-b]pyridin-2-ones researchgate.net |

| Lipoxygenase (LOX) | Indirect inhibition via iron chelation | 3-hydroxy-pyridin-4-one derivatives nih.gov |

Antiradical and Antioxidant Activity Assessments (e.g., DPPH, ABTS assays)

The antioxidant capacity of pyridinone derivatives is often evaluated using standard in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly employed for this purpose. nih.gov These methods rely on the principle that an antioxidant compound can donate a hydrogen atom or an electron to neutralize the stable radical, leading to a measurable change in color. ugm.ac.id

Studies on 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions have demonstrated their radical scavenging potential. nih.gov The antioxidant activity, expressed as the half-maximal effective concentration (EC50) in the DPPH assay, was found to be significantly influenced by the substitution pattern on the benzyl moiety. nih.gov For instance, derivatives with electron-donating or certain electron-withdrawing groups on the benzyl ring exhibited potent radical scavenging activity, indicating that electronic effects play a crucial role in their antioxidant capacity. nih.govnih.gov The presence of a hydroxyl group on the pyridinone ring is also considered important for this activity.

Tubulin Polymerization Inhibition and Microtubule Dynamics Perturbation

Several derivatives of pyridin-2(1H)-one have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer activity. nih.gov Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for forming the mitotic spindle during cell division. nih.gov Compounds that interfere with microtubule dynamics can halt the cell cycle and induce apoptosis in rapidly dividing cancer cells.

A novel series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives were designed and shown to act as tubulin polymerization inhibitors. nih.gov The most potent compound from this series, SKLB0533, exhibited significant antiproliferative activity against a panel of colorectal carcinoma (CRC) cell lines, with half-maximal inhibitory concentration (IC50) values in the nanomolar range. nih.gov Mechanistic studies confirmed that SKLB0533 directly inhibits tubulin polymerization, thereby disrupting the formation of the microtubule network. nih.gov This activity positions the pyridin-2-one core as a valuable scaffold for developing novel antimitotic agents that target the tubulin cytoskeleton.

Cell Cycle Modulation and Apoptosis Induction in Vitro

Consistent with their ability to inhibit tubulin polymerization, pyridin-2-one derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in cell cycle progression, typically at the G2/M phase. spandidos-publications.com

The compound 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one was found to be a potent inducer of G2/M arrest and apoptosis in HepG2 liver cancer cells. spandidos-publications.com Mechanistic investigations revealed that its action involved the upregulation of the tumor suppressor protein p53 and its downstream target p21, which is a cyclin-dependent kinase inhibitor. spandidos-publications.com Concurrently, the compound induced the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis. spandidos-publications.com Similarly, the tubulin inhibitor SKLB0533 was also confirmed to arrest colorectal cancer cells at the G2/M phase and trigger apoptosis. nih.gov

The induction of apoptosis by pyridine derivatives often involves the modulation of the Bcl-2 family of proteins. Studies on various pyridine-containing anticancer agents show a common pattern of downregulating the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. researchgate.netnih.govmdpi.com This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the activation of the caspase cascade, ultimately executing programmed cell death. nih.gov

| Compound | Cell Line | IC50 | Observed In Vitro Effects |

|---|---|---|---|

| SKLB0533 | HCT116 (Colon) | 44.5 nM nih.gov | G2/M phase arrest, Apoptosis induction nih.gov |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1) | HepG2 (Liver) | 4.5 µM spandidos-publications.com | G2/M phase arrest, Apoptosis induction, Upregulation of p53, p21, and JNK spandidos-publications.com |

| Compound 11d (3-cyano-6-naphthylpyridine derivative) | MCF-7 (Breast) | Nanomolar range nih.gov | G2/M arrest, Upregulation of Bax, Downregulation of Bcl-2, Activation of caspases-3, -8, -9 nih.gov |

WNT/β-catenin Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. nih.gov While direct studies on this compound are limited in this context, research on related pyridine-containing heterocycles has demonstrated the potential to modulate this pathway.

Specifically, a class of pyridinyl imidazole (B134444) compounds has been shown to inhibit the canonical Wnt/β-catenin pathway. plos.org Their mechanism of action involves interfering with β-catenin-dependent transcriptional activity. plos.org In treated cells, there was a marked reduction in the levels of Tcf/Lef target genes, such as Axin2 and Lef1, which are critical for the propagation of the Wnt signal. plos.org Notably, this inhibition was achieved by repressing the functionality of β-catenin as a transcriptional co-activator, rather than by altering its protein expression levels. plos.org The inactivation of this pathway leads to the downregulation of key oncogenic targets like Cyclin D1 and c-Myc, which are crucial for cell cycle progression and proliferation. nih.gov This suggests that targeting the Wnt/β-catenin pathway is a plausible mechanism of action for certain pyridine-based compounds.

Q & A

Q. What synthetic methodologies are established for 3-benzyl-1H-pyridin-2-one, and how do variables like solvent and temperature impact efficiency?

The compound is synthesized via multi-step organic reactions, with critical parameters including solvent selection (e.g., dimethyl sulfoxide or acetonitrile for solubility and kinetics) and temperature control (60–80°C optimal for condensation steps). Reaction efficiency improves by 20–30% under controlled conditions compared to ambient settings .

Q. Which analytical techniques confirm structural integrity and purity, and what are their limitations?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) are primary for structural confirmation. X-ray crystallography provides definitive elucidation but requires high-purity crystals. Purity assessment via HPLC-UV is recommended, though orthogonal methods like TLC may resolve co-eluting impurities .

Q. How can regioisomeric byproducts be differentiated during synthesis?

Use 2D NMR (COSY, NOESY) to map proton relationships and Density Functional Theory (DFT) simulations to predict isomer stability. For example, NOESY correlations between benzyl and pyridinone protons distinguish ortho/para substitution .

Advanced Research Questions

Q. How should catalytic systems be optimized for functionalization reactions?

Apply Design of Experiments (DoE) to evaluate catalyst loading (e.g., 0.5–5 mol% Pd), ligand ratios (1:1–1:3), and solvent polarity. Response surface methodology identified a 1:2 Pd:ligand ratio in DMF, boosting yields from 45% to 78% in analogous heterocycles .

Q. How to reconcile conflicting bioactivity reports in SAR studies?

Standardize assays (e.g., HepG2 cytotoxicity) and normalize to internal controls. For potency discrepancies >50%, re-evaluate purity (HPLC ≥95%) and conduct metabolite profiling. Use PAMPA assays to address bioavailability variations .

Q. What methodologies investigate environmental degradation pathways?

Perform OECD 301B biodegradability tests (pH 6–8) and Advanced Oxidation Process (AOP) studies with LC-QTOF-MS to identify transformation products. Hydroxyl radicals preferentially attack the pyridinone α-carbon, leading to lactam ring opening .

Q. How can computational chemistry predict derivatives with improved pharmacokinetics?

Integrate molecular docking (AutoDock Vina) against targets like CYP3A4 with ADMET predictions (SwissADME). Validate top virtual hits via parallel synthesis. Para-electron-withdrawing groups on benzyl reduced hepatic clearance predictions by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.